molecular formula C9H9N3O B13603235 5-methoxy-2-(1H-pyrazol-4-yl)pyridine

5-methoxy-2-(1H-pyrazol-4-yl)pyridine

Cat. No.: B13603235
M. Wt: 175.19 g/mol
InChI Key: AMWSFBIDTJVSMI-UHFFFAOYSA-N
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Description

5-Methoxy-2-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(1H-pyrazol-4-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a mixture of FeCl3 and polyvinyl pyrrolidine (PVP) can be used to accelerate the addition of precursors to form the desired product with high yield .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(1H-pyrazol-4-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

5-Methoxy-2-(1H-pyrazol-4-yl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methoxy-2-(1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrazol-1-yl)pyridine
  • 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
  • 1H-Pyrazolo[3,4-b]pyridine

Uniqueness

5-Methoxy-2-(1H-pyrazol-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

5-methoxy-2-(1H-pyrazol-4-yl)pyridine

InChI

InChI=1S/C9H9N3O/c1-13-8-2-3-9(10-6-8)7-4-11-12-5-7/h2-6H,1H3,(H,11,12)

InChI Key

AMWSFBIDTJVSMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C2=CNN=C2

Origin of Product

United States

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